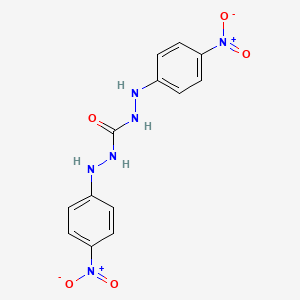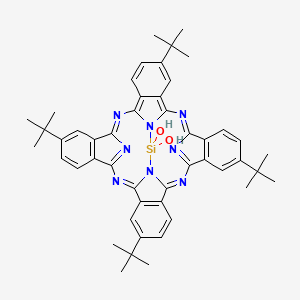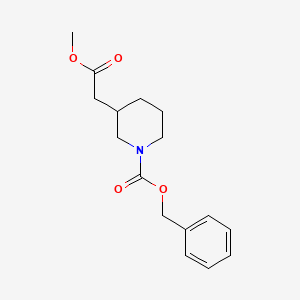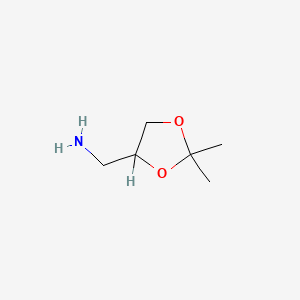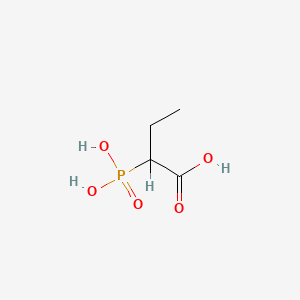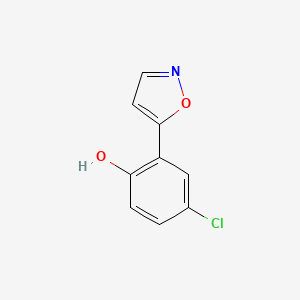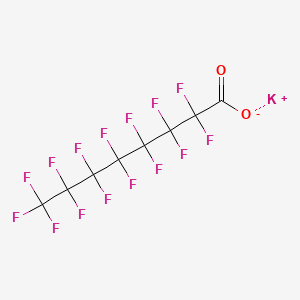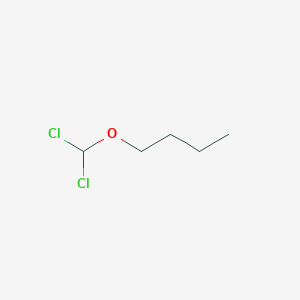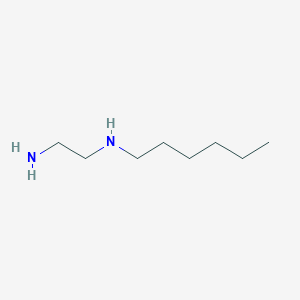
N-Hexylethylenediamine
Descripción general
Descripción
N-Hexylethylenediamine is a chemical compound with the molecular formula C8H20N2 . It has an average mass of 144.258 Da and a monoisotopic mass of 144.162643 Da . It appears as a colorless liquid .
Molecular Structure Analysis
The molecular structure of N-Hexylethylenediamine consists of eight carbon atoms, twenty hydrogen atoms, and two nitrogen atoms .Physical And Chemical Properties Analysis
N-Hexylethylenediamine is a colorless liquid . It has a molecular weight of 144.26 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Scientific Research Applications of N-Hexylethylenediamine
Metal Complexes and Aggregation Behavior
- N-Hexylethylenediamine has been studied for its role in forming metal complexes and their aggregation behavior. Research on bis(N-hexylethylenediamine)palladium(II) chloride and related complexes in water and organic solvent mixtures reveals insights into their solubility and critical points of aggregation, offering potential applications in the field of metallosurfactants (Er, Ohkawa, & Iida, 2007).
- Similar studies have been conducted on dichlorobis(N-hexylethylenediamine)zinc(II), showing its tendency to form aggregates in different solvents, which is significant for understanding the behavior of surfactant metal complexes in various conditions (Iida, Asayama, & Ohkawa, 2002).
Iron Chelation and Agricultural Applications
- N-Hexylethylenediamine derivatives have been identified as important components in iron chelates like o,p-EDDHA. These chelates are used to alleviate iron chlorosis in plants, highlighting their significance in agricultural applications (Gómez-Gallego et al., 2002).
- The study of biodegradable chelating agents for industrial, domestic, and agricultural applications suggests the potential of ethylenediamine derivatives as environmentally friendly alternatives to traditional chelating agents, underscoring their relevance in sustainable practices (Pinto, Neto, & Soares, 2014).
Antifungal and Anticancer Properties
- Research into N,N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives demonstrates their cytotoxic activity against various human cancer cell lines, indicating potential therapeutic applications in cancer treatment (Musa, Badisa, & Latinwo, 2014).
- N-Aryl-2-(2-hydroxyphenylamino)ethylenediamine derivatives have shown significant antifungal activity against phytopathogenic fungi, suggesting their utility in developing new antifungal agents (Gao et al., 2021).
Propiedades
IUPAC Name |
N'-hexylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFRZBUXRKWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391653 | |
| Record name | N-Hexylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexylethylenediamine | |
CAS RN |
7261-70-3 | |
| Record name | N-Hexylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hexylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Hexylethylenediamine interact with metal ions, and what are the structural implications?
A1: N-Hexylethylenediamine (N-hexyl-1,2-ethanediamine) exhibits strong chelating properties towards various metal ions. Studies utilizing NMR, visible electronic, and EXAFS spectroscopy reveal that it preferentially forms bis-complexes with copper(II) ions in protic ionic liquids, even in the presence of competing anions. [] This strong interaction arises from the chelating nature of the diamine group, which coordinates effectively with the metal center. Interestingly, the alkyl chain length in N-alkylethylenediamine ligands influences the formation of either mononuclear or dinuclear silver(I) complexes, impacting their liquid crystal properties. []
Q2: Can you provide information on the structural characteristics of N-Hexylethylenediamine, including spectroscopic data?
A2: While the provided research excerpts do not detail specific spectroscopic data like NMR shifts for N-Hexylethylenediamine, they do highlight its structural role. Its molecular formula is C8H20N2, and its molecular weight is 144.26 g/mol. The molecule features a flexible alkyl chain (hexyl) attached to one of the nitrogen atoms in ethylenediamine. This structure allows it to act as a bridging ligand, coordinating metal ions through both nitrogen atoms to create chelate complexes. [, ]
Q3: What are the material compatibility and stability aspects of N-Hexylethylenediamine relevant to its applications?
A3: N-Hexylethylenediamine demonstrates excellent solubility in both aqueous and organic solvents, making it versatile for various applications. [] Research shows its potential in forming ionic liquids with silver salts like silver nitrate and silver hexafluorophosphate. These ionic liquids exhibit interesting properties like low melting points and the ability to form liquid crystals. [] Moreover, N-Hexylethylenediamine plays a crucial role in modifying polypropylenes for enhanced adhesion and compatibility with thermoplastic polyurethanes. []
Q4: How does the structure of N-Hexylethylenediamine, particularly the alkyl chain length, influence its aggregation behavior?
A4: The length of the alkyl chain in N-alkylethylenediamine significantly impacts its aggregation behavior, particularly with silver(I) salts. Studies show that while both N-octylethylenediamine and N-dodecylethylenediamine silver(I) nitrates form thermotropic liquid crystals, the temperature ranges differ. [] This suggests that longer alkyl chains lead to stronger van der Waals interactions between the complexes, influencing their phase behavior. Furthermore, N-hexylethylenediamine silver(I) nitrate forms reversed-type aggregates in water-containing chloroform, highlighting the role of the alkyl chain in solvent interactions. []
Q5: What insights can be gained from the polymerization of N-Hexylethylenediamine with diacrylates regarding its reactivity?
A5: Investigations using in situ 1H and 13C NMR spectroscopy reveal significant insights into the reactivity of N-Hexylethylenediamine in Michael addition polymerizations with 1,4-butanediol diacrylate. [] Due to steric hindrance from the hexyl group, the reactivity of the two amine groups differs. The primary amine reacts more readily than the secondary amine, leading to the formation of linear poly(amino ester)s through AB-type intermediates. This understanding of the reactivity is crucial for designing and controlling polymerization reactions involving N-Hexylethylenediamine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





